molecular formula C10H11FO2 B2474902 trans-2-(4-Fluorophenoxy)cyclobutan-1-ol CAS No. 2271606-67-6

trans-2-(4-Fluorophenoxy)cyclobutan-1-ol

Cat. No. B2474902
CAS RN: 2271606-67-6
M. Wt: 182.194
InChI Key: ZQERXMRAOHITTR-NXEZZACHSA-N
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Description

“trans-2-(4-Fluorophenoxy)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2271606-67-6. It has a molecular weight of 182.19 and its IUPAC name is (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol . The compound is typically in an oil form .

Scientific Research Applications

1. Structural and Conformational Studies

Trans-2-(4-Fluorophenoxy)cyclobutan-1-ol, as part of the broader family of cyclobutane derivatives, has been a subject of interest in structural and conformational studies. For instance, research on cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid helped in understanding the puckering of the cyclobutane ring and the effects of substituents on its structure (Reisner et al., 1983).

2. Synthesis and Applications in Biomedicine

Cyclobutane-containing scaffolds, like trans-2-(4-Fluorophenoxy)cyclobutan-1-ol, are key intermediates in the stereoselective synthesis of compounds used in biomedical applications. These include surfactants, gelators, and metal cation ligands, demonstrating the versatility and importance of these compounds in various fields (Illa et al., 2019).

3. Photodimerization and Polymerization Studies

In polymer science, compounds like 4-vinylbenzophenone, which can form cyclobutane dimers (structurally similar to trans-2-(4-Fluorophenoxy)cyclobutan-1-ol), are studied for their photopolymerization properties. Such studies contribute to the understanding of polymer formation and the characteristics of these chemical reactions (Tsubakiyama et al., 1988).

4. Fundamental Chemical Reactions

Cyclobutanes, including analogs of trans-2-(4-Fluorophenoxy)cyclobutan-1-ol, are often used to study fundamental chemical reactions, such as thermal rearrangements and conformational restraints in chemical processes. For example, the study of thermal rearrangements in dicyanotricyclo[4.2.2.0(2,5)]decane, a cyclobutane derivative, sheds light on the behavior of similar compounds under thermal conditions (Doering & DeLuca, 2003).

5. Catalysis and Chemical Synthesis

Compounds like trans-2-(4-Fluorophenoxy)cyclobutan-1-ol are also relevant in the field of catalysis and chemical synthesis. Studies on related cyclobutane derivatives, such as the synthesis of alkoxy-substituted donor-acceptor cyclobutanes, highlight their role in catalytic processes and the development of new synthetic methodologies (Moustafa & Pagenkopf, 2010).

properties

IUPAC Name

(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-7-1-3-8(4-2-7)13-10-6-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQERXMRAOHITTR-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

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